2-Fluorophenyl isocyanate
Overview
Description
2-Fluorophenyl isocyanate is an organic compound with the molecular formula C7H4FNO. It is a derivative of phenyl isocyanate, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its reactivity and is used in various chemical syntheses .
Mechanism of Action
. .
Mode of Action
The mode of action of 2-Fluorophenyl isocyanate is largely dependent on the chemical reactions it is involved in. As an isocyanate, it can react with a variety of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively .
Biochemical Pathways
Its reactivity with biological nucleophiles could potentially interfere with various biochemical processes .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups capable of undergoing metabolic transformations .
Result of Action
The primary result of this compound’s action is the formation of new chemical compounds through its reactions with nucleophiles. In a biological context, this could potentially lead to the modification of biomolecules and subsequent changes in their function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its reactivity can be affected by the pH and temperature of its environment. Additionally, its stability and efficacy can be influenced by factors such as light exposure and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-fluoroaniline with phosgene. The reaction proceeds as follows:
C6H4FNH2+COCl2→C6H4FNCO+2HCl
This reaction is typically carried out under controlled conditions to manage the release of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced equipment to ensure safety and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Fluorophenyl isocyanate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential pharmaceutical applications.
Comparison with Similar Compounds
Phenyl isocyanate: Lacks the fluorine substitution.
2-Chlorophenyl isocyanate: Contains a chlorine atom instead of fluorine.
2-Bromophenyl isocyanate: Contains a bromine atom instead of fluorine.
Uniqueness: 2-Fluorophenyl isocyanate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs .
Properties
IUPAC Name |
1-fluoro-2-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNCSZQPNIEEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168287 | |
Record name | 2-Fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16744-98-2 | |
Record name | 2-Fluorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16744-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-fluorophenyl isocyanate in the synthesis of the cholesterol absorption inhibitor?
A1: this compound serves as a crucial building block in the multi-step synthesis of the target cholesterol absorption inhibitor, 4‘‘,6‘‘-bis((2-fluorophenyl)carbamoyl)hecogenyl β-O-cellobioside. Specifically, it participates in a carbamoylation reaction with the deprotected 4'',6''-diol moiety of an intermediate compound. This reaction leads to the formation of the bis(carbamate) structure characteristic of the final inhibitor molecule [].
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